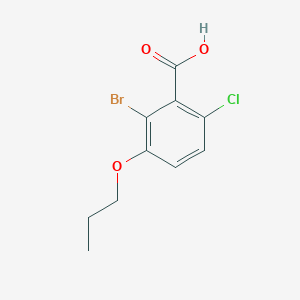

2-Bromo-6-chloro-3-propoxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrClO3 |

|---|---|

Molecular Weight |

293.54 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-propoxybenzoic acid |

InChI |

InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |

InChI Key |

YLRBEJPIHBLUAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Chloro 3 Propoxybenzoic Acid and Its Precursors

Retrosynthetic Analysis of 2-Bromo-6-chloro-3-propoxybenzoic acid

A retrosynthetic analysis of this compound suggests several possible disconnection points. The carboxylic acid group can be disconnected first, leading to a precursor that can be carboxylated. Alternatively, the propoxy, bromo, or chloro substituents can be considered for disconnection. A plausible retrosynthetic pathway is outlined below:

Disconnection of the Carboxylic Acid: The target molecule can be envisioned as arising from the carboxylation of 1-bromo-3-chloro-2-propoxybenzene. This approach, however, might present challenges in controlling the regioselectivity of the carboxylation step.

Disconnection of the Propoxy Group: A more strategic approach involves the disconnection of the propoxy ether linkage. This leads to a key intermediate, 2-bromo-6-chloro-3-hydroxybenzoic acid. This intermediate simplifies the synthesis as the hydroxyl group can be introduced and later alkylated.

Disconnection of the Halogens: Further disconnection of the bromo and chloro groups from a 3-hydroxybenzoic acid precursor is another possibility. However, the regioselective introduction of two different halogens ortho to each other and meta to a hydroxyl group can be complex.

Considering these possibilities, a strategy starting from a pre-functionalized benzene (B151609) ring appears most promising. A plausible forward synthetic plan would involve starting with a readily available substituted toluene (B28343), oxidizing the methyl group to a carboxylic acid, and then introducing the remaining functional groups in a regiocontrolled manner.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthesis can be devised, starting from commercially available materials.

Multi-Step Synthesis from Readily Available Starting Materials

A potential synthetic route could commence with a dihalogenated toluene derivative, such as 2-bromo-6-chlorotoluene. This starting material provides the desired 1,2,3-substitution pattern for two of the key substituents.

Table 1: Proposed Multi-Step Synthesis Pathway

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Oxidation | 2-Bromo-6-chlorotoluene | 1. KMnO4, H2O, heat; 2. HCl | 2-Bromo-6-chlorobenzoic acid |

| 2 | Nitration | 2-Bromo-6-chlorobenzoic acid | HNO3, H2SO4 | 2-Bromo-6-chloro-3-nitrobenzoic acid |

| 3 | Reduction | 2-Bromo-6-chloro-3-nitrobenzoic acid | Fe, HCl or H2, Pd/C | 3-Amino-2-bromo-6-chlorobenzoic acid |

| 4 | Diazotization and Hydrolysis | 3-Amino-2-bromo-6-chlorobenzoic acid | 1. NaNO2, H2SO4, 0-5 °C; 2. H2O, heat | 2-Bromo-6-chloro-3-hydroxybenzoic acid |

| 5 | Etherification | 2-Bromo-6-chloro-3-hydroxybenzoic acid | 1-Bromopropane (B46711), K2CO3, Acetone (B3395972) | This compound |

This synthetic sequence leverages established organic reactions to build the target molecule. The oxidation of the methyl group is a standard transformation. miracosta.eduquora.comacs.org The subsequent nitration is directed to the position meta to the deactivating carboxylic acid and ortho/para to the halogens. The reduction of the nitro group, followed by diazotization and hydrolysis, allows for the introduction of the hydroxyl group. Finally, a Williamson ether synthesis installs the propoxy moiety. francis-press.com

Regioselective Halogenation Strategies

An alternative approach would involve the regioselective halogenation of a suitable precursor. For instance, starting with 3-propoxybenzoic acid, one could attempt to introduce the chloro and bromo groups. The propoxy group is an ortho-, para-director. Therefore, direct halogenation would likely lead to a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions.

To achieve the desired 2,6-dihalogenation, a strategy involving directed ortho-lithiation could be employed. semanticscholar.orgorganic-chemistry.orgacs.orgresearchgate.net The carboxylic acid group can direct lithiation to the ortho positions. acs.org A sequential lithiation and halogenation could potentially install the chloro and bromo groups at the 2 and 6 positions.

Table 2: Hypothetical Regioselective Halogenation via Ortho-lithiation

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Chlorination | 3-Propoxybenzoic acid | 1. s-BuLi, TMEDA, THF, -78 °C; 2. C2Cl6 | 6-Chloro-3-propoxybenzoic acid |

| 2 | Bromination | 6-Chloro-3-propoxybenzoic acid | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Br2 | This compound |

This approach offers a high degree of regiocontrol but requires careful handling of organolithium reagents at low temperatures.

Introduction of the Propoxy Moiety via Etherification Reactions

The introduction of the propoxy group is typically achieved through a Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, the precursor would be 2-bromo-6-chloro-3-hydroxybenzoic acid.

The reaction is generally carried out in the presence of a weak base, such as potassium carbonate, and a polar aprotic solvent, like acetone or dimethylformamide (DMF). The choice of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) will influence the reaction rate. It is important to consider that sterically hindered phenols can sometimes exhibit lower reactivity in Williamson ether synthesis. quora.comnih.govnih.gov

Carboxylic Acid Group Formation and Derivatization

The formation of the carboxylic acid group is a critical step in the synthesis. As outlined in the multi-step synthesis (Table 1), the oxidation of a methyl group on the aromatic ring is a reliable method. miracosta.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used for this transformation. miracosta.edu

Alternatively, the carboxylic acid group can be introduced via the Grignard reaction of an aryl halide with carbon dioxide, followed by acidic workup. quora.com For example, 1-bromo-3-chloro-2-propoxybenzene could be converted to its Grignard reagent, which would then react with CO2. However, the presence of multiple halogens could complicate the selective formation of the Grignard reagent.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any multi-step synthesis is highly dependent on the optimization of each individual reaction. Key parameters that require careful consideration include:

Choice of Reagents: The selection of appropriate reagents is crucial for achieving high yields and minimizing side reactions. For instance, in halogenation reactions, using N-halosuccinimides (NCS, NBS) can offer milder conditions and improved regioselectivity compared to using elemental halogens. organic-chemistry.orgresearchgate.net

Solvent and Temperature: The solvent can significantly influence reaction rates and selectivity. The reaction temperature is another critical parameter that needs to be controlled to prevent decomposition of starting materials or products and to favor the desired reaction pathway.

Catalyst: In many reactions, such as halogenations or cross-coupling reactions, the choice of catalyst can dramatically affect the outcome.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Table 3: Illustrative Reaction Parameters for Optimization

| Reaction Step | Parameter to Optimize | Range/Options | Desired Outcome |

| Oxidation | Oxidizing Agent | KMnO4, Na2Cr2O7/H2SO4 | High yield of carboxylic acid, minimal side-chain over-oxidation. |

| Nitration | Nitrating Agent/Acid | HNO3/H2SO4, fuming HNO3 | High regioselectivity for the 3-position. |

| Etherification | Base, Solvent | K2CO3, Cs2CO3; Acetone, DMF | High yield of the propoxy ether, complete conversion of the phenol. |

| Halogenation | Halogenating Agent | Br2, NBS; Cl2, NCS | High regioselectivity, mild reaction conditions. |

Catalyst Systems for Halogenation and Cross-Coupling Precursors

The synthesis of polysubstituted benzoic acids like this compound often begins with a less substituted aromatic core, such as 3-propoxybenzoic acid, which is then sequentially halogenated. Alternatively, a dihalo-benzoic acid may be used as a precursor where one halogen is later displaced or modified via a cross-coupling reaction.

Halogenation: The introduction of bromine and chlorine onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution. taylorfrancis.com Traditional methods for these reactions often employ Lewis acid catalysts to activate the halogenating agent. libretexts.orglibretexts.org For instance, ferric halides (FeX₃) and aluminum halides (AlX₃) are commonly used to polarize diatomic halogens (Br₂ or Cl₂), making them more electrophilic and capable of attacking the electron-rich benzene ring. libretexts.orglibretexts.org

More contemporary approaches utilize organocatalysts to enhance reactivity and selectivity under milder conditions. Carborane-based sulfide (B99878) catalysts and various indole-based organocatalysts have been developed for aromatic halogenation using N-halosuccinimides (NBS for bromination, NCS for chlorination) as the halogen source. rsc.orgosaka-u.ac.jp These catalysts can activate the N-X bond, facilitating the electrophilic transfer of the halogen to the aromatic substrate. osaka-u.ac.jp The use of N-halosuccinimides is often preferred due to their ease of handling and lower toxicity compared to molecular halogens. researchgate.net

Cross-Coupling: For precursors that are di-halogenated, selective functionalization can be achieved using transition metal-catalyzed cross-coupling reactions. The carboxylate group of the benzoic acid can act as a directing group, influencing the regioselectivity of these transformations. acs.orgacs.org Palladium-based catalysts are central to these methods, particularly for Suzuki and Kumada cross-coupling reactions. acs.org The choice of ligand associated with the palladium center is crucial for controlling which site on a di-haloaromatic compound reacts. researchgate.net For example, specific phosphine (B1218219) ligands can reverse the inherent regioselectivity of a coupling reaction. acs.orgacs.org

| Reaction Type | Catalyst System | Typical Reagents | Key Features |

|---|---|---|---|

| Halogenation | Lewis Acids (e.g., FeCl₃, AlBr₃) | Br₂, Cl₂ | Traditional method, activates molecular halogens. libretexts.orglibretexts.org |

| Halogenation | Organocatalysts (e.g., Indole-based, Carborane Sulfides) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Milder conditions, high selectivity, avoids molecular halogens. rsc.orgosaka-u.ac.jp |

| Cross-Coupling (e.g., Suzuki) | Palladium Complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with Phosphine Ligands (e.g., DPEPhos) | Aryl Boronic Acids | Carboxylate group can direct ortho-substitution. acs.orgacs.org |

Solvent Effects and Reaction Temperature Control

The success of synthesizing halogenated alkoxybenzoic acids is highly dependent on the careful selection and control of solvent and reaction temperature. These parameters influence reaction rates, selectivity, and even the stability of the catalyst and intermediates.

In halogenation reactions , the choice of solvent can affect the reactivity of the electrophile and the solubility of the substrates. While traditional methods often use hazardous chlorinated solvents, modern approaches favor more environmentally benign options. rsc.org For some organocatalytic brominations, lipophilic media such as heptane (B126788) have been shown to be effective, suppressing side reactions and achieving excellent regioselectivity. rsc.org Solvent-free reaction conditions are also being explored as a greener alternative, which can improve process control and safety. researchgate.net

For cross-coupling reactions , the solvent system is critical for solubilizing the various components (the aryl halide, the coupling partner, the base, and the catalyst) and for facilitating the catalytic cycle. Mixtures of solvents are common, such as N-methyl-2-pyrrolidone (NMP) and water, or dioxane. acs.orgacs.orgsigmaaldrich.com The presence of a co-solvent like water can be essential, particularly when using inorganic bases like lithium hydroxide (B78521) or cesium carbonate. acs.org

Temperature control is equally critical. Electrophilic aromatic halogenations can be performed at a range of temperatures, from ambient room temperature to elevated temperatures, depending on the reactivity of the substrate and the catalyst system used. studymind.co.uknsf.gov For instance, the synthesis of 2,6-dichlorobenzoic acid from its precursor can be carried out at high temperatures of 180-185°C. google.com In contrast, many cross-coupling reactions require precise heating to proceed efficiently, with temperatures often in the range of 80-100°C to ensure effective catalyst turnover without promoting catalyst degradation or unwanted side reactions. sigmaaldrich.commdpi.com

| Reaction Type | Typical Solvents | Typical Temperature Range | Notes |

|---|---|---|---|

| Halogenation (Lewis Acid) | Chlorinated solvents (e.g., Dichloroethane), Chloroform | Room Temperature to Reflux | Traditional conditions, often harsh. google.comscielo.org.mx |

| Halogenation (Organocatalyst) | Heptane, Acetonitrile/Water | Room Temperature | Milder, greener solvent choices. rsc.orgnsf.gov |

| Cross-Coupling (Suzuki, etc.) | Dioxane, NMP/H₂O, t-BuOH | 80°C - 100°C | Solvent choice is key for solubility and base effectiveness. acs.orgsigmaaldrich.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are essential to obtain a product of high purity. Standard laboratory techniques, including extraction, crystallization, and chromatography, are employed.

Following the reaction, a common initial workup step involves quenching the reaction mixture, often with water or an aqueous solution. scielo.org.mx The product is then typically extracted from the aqueous phase into an organic solvent such as methyl tert-butyl ether or ethyl acetate. google.com The organic layers are combined, dried over an agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. scielo.org.mx

Recrystallization is a primary method for purifying solid benzoic acid derivatives. wikipedia.org This technique leverages the difference in solubility of the compound in a given solvent at hot and cold temperatures. ma.edu Water is a common solvent for recrystallizing benzoic acids due to their significantly higher solubility in hot water compared to cold water. wikipedia.orgma.edu For other derivatives, organic solvents or mixed solvent systems (e.g., ethanol (B145695)/water) may be used to achieve effective purification. google.comgoogle.com The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, inducing the formation of pure crystals while impurities remain in the solution. ma.edu

Chromatography is another powerful tool for purification. Column chromatography, using silica (B1680970) gel as the stationary phase, can be used to separate the desired product from byproducts and unreacted starting materials. scielo.org.mx For analytical purposes and for monitoring reaction progress, thin-layer chromatography (TLC) is frequently used. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Alkoxybenzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact and enhance safety. taylorfrancis.com The production of compounds like this compound presents several opportunities for greener approaches.

A key focus is the replacement of hazardous reagents and solvents. Traditional halogenations often use elemental bromine and chlorine along with chlorinated solvents. rsc.orgacs.org Green alternatives include the use of N-halosuccinimides (NBS, NCS) or pyridinium (B92312) tribromide, which are safer to handle and can generate the halogenating species in situ. researchgate.netacs.org Furthermore, replacing chlorinated solvents with more benign options like heptane, or even water, significantly reduces the environmental footprint of the process. rsc.orgrsc.org Electrocatalytic methods using sodium chloride in water as the chlorine source represent a sustainable pathway for chlorination. researchgate.net

Finally, designing synthetic routes that are more atom-economical is a core green chemistry goal. This involves minimizing the formation of waste by maximizing the incorporation of all materials from the starting reagents into the final product. rsc.org One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can improve efficiency, reduce solvent use, and minimize waste. oist.jp

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloro 3 Propoxybenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amidation, and reduction pathways. The steric hindrance imposed by the ortho-bromo and ortho-chloro substituents significantly influences the reactivity of this group.

The conversion of 2-Bromo-6-chloro-3-propoxybenzoic acid to its corresponding esters can be achieved through several established methods, though the ortho-disubstitution presents a notable steric challenge. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, may proceed, but often requires forcing conditions such as high temperatures and the use of a large excess of the alcohol. libretexts.org The equilibrium nature of this reaction can be shifted towards the product by removing water as it is formed. libretexts.org

Alternative methods that circumvent the direct acid-catalyzed equilibrium are often more efficient for sterically hindered benzoic acids. For instance, conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is a common and effective strategy. wikipedia.org Another approach involves the reaction of the corresponding carboxylate salt with an alkyl halide.

Catalytic methods have also been developed to facilitate the esterification of hindered aromatic acids. N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of substituted benzoic acids under mild, metal-free conditions. nih.gov This method is tolerant of various functional groups and could be applicable to this compound. Similarly, modified montmorillonite (B579905) K10 clay has been utilized as a solid acid catalyst for the esterification of benzoic acids with both electron-donating and electron-withdrawing groups, suggesting its potential utility for this substrate. ijstr.org

Table 1: Potential Esterification Methods for this compound

| Method | Reagents | Typical Conditions | Advantages | Challenges for this Substrate |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Excess Alcohol | Simple, common reagents | Steric hindrance may lead to slow reaction rates and low yields. researchgate.net |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Anhydrous conditions | High reactivity, good yields | Requires an extra synthetic step. |

| Alkylation of Carboxylate | Base (e.g., NaH), Alkyl Halide | Anhydrous solvent | Good for specific alkyl groups | Requires strong base. |

| NBS Catalysis | Alcohol, NBS | Mild, neat or in solvent | Metal-free, mild conditions | Specific applicability to this substrate is inferred. nih.gov |

The formation of amides from this compound is subject to similar steric constraints as esterification. Direct reaction with amines to form amides typically requires high temperatures and may result in low yields. A more practical approach involves the activation of the carboxylic acid.

Standard peptide coupling reagents are well-suited for this transformation, as they are designed to facilitate amide bond formation under mild conditions, even with sterically hindered substrates. uni-kiel.de Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or newer onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to form an active ester intermediate in situ, which then readily reacts with an amine. acs.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can further enhance reaction rates and suppress side reactions. acs.org

The steric hindrance around the carboxylic acid of this compound is significant, which may necessitate the use of more potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve good conversion. nih.govresearchgate.net The choice of solvent and base is also critical in optimizing these reactions.

Table 2: Selected Peptide Coupling Reagents for Amidation

| Coupling Reagent | Additive (optional) | Key Features |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt or NHS | Widely used, cost-effective. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | Water-soluble byproducts, easy purification. |

| HATU / HBTU | HOAt | High efficiency for hindered amino acids. acs.org |

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol, 2-bromo-6-chloro-3-propoxybenzyl alcohol. ycdehongchem.com This is a robust and high-yielding reaction for many carboxylic acids.

More selective reduction to the aldehyde, 2-bromo-6-chloro-3-propoxybenzaldehyde, is more challenging. It often requires a two-step process, such as conversion to an acid chloride followed by reduction with a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). Another approach for selective reduction to the aldehyde involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. ycdehongchem.com Catalytic hydrogenation is generally not effective for the reduction of carboxylic acids to aldehydes, though acyl halides can be reduced to aldehydes over a poisoned palladium catalyst (Rosenmund reduction). libretexts.org

Table 3: Reduction Products of the Carboxylic Acid Group

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-6-chloro-3-propoxybenzyl alcohol | Powerful, non-selective reducing agent. ycdehongchem.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-Bromo-6-chloro-3-propoxybenzaldehyde | Requires careful temperature control to avoid over-reduction. ycdehongchem.com |

Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with a combination of activating and deactivating groups, which directs the regioselectivity of further substitution reactions.

Electrophilic aromatic substitution (EAS) on this ring is challenging due to the presence of multiple deactivating groups. msu.edu The carboxylic acid group is a strong deactivating group and a meta-director. The chloro and bromo substituents are also deactivating but are ortho-, para-directors. In contrast, the propoxy group is an activating, ortho-, para-director.

-COOH: meta-directing (to positions 4 and 6, which are already substituted).

-Br: ortho-, para-directing (to positions 1, 3, and 5).

-Cl: ortho-, para-directing (to positions 1, 3, and 5).

-OPr: ortho-, para-directing (to positions 2 and 4).

Considering the positions on the ring (C1-COOH, C2-Br, C3-OPr, C6-Cl), the only unsubstituted position is C5. The directing effects of the existing substituents on C5 are:

para to the bromo group (favorable).

ortho to the chloro group (favorable).

meta to the propoxy group (less favorable).

meta to the carboxylic acid group (favorable).

Given the strong deactivating nature of the ring, forcing conditions would likely be required for any electrophilic substitution. The most probable site of substitution would be the C5 position, influenced by the ortho-, para-directing halogens and the meta-directing carboxylic acid.

The presence of the electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This effect is most pronounced at the ortho and para positions relative to the activating group. In this molecule, the bromo group is ortho (C2) and the chloro group is also ortho (C6) to the carboxylic acid.

This positioning makes both halogens potential leaving groups in an SNAr reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. pressbooks.pub The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the chloro group at C6 might be slightly more susceptible to substitution than the bromo group at C2, although other electronic and steric factors can influence this.

Strong nucleophiles, such as alkoxides, amides, or thiolates, could potentially displace either the bromo or chloro substituent, especially under elevated temperatures. For example, reaction with sodium methoxide (B1231860) could potentially yield 2-bromo-6-methoxy-3-propoxybenzoic acid or 2-chloro-6-methoxy-3-propoxybenzoic acid. The regioselectivity of such a reaction would be an important consideration for synthetic applications. Copper-catalyzed amination reactions have been shown to be effective for the selective substitution of bromine ortho to a carboxylic acid group, which could be a viable pathway for derivatization at the C2 position. nih.govorganic-chemistry.org

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-chloro-3-propoxybenzyl alcohol |

| 2-Bromo-6-chloro-3-propoxybenzaldehyde |

| Thionyl chloride |

| Oxalyl chloride |

| N-bromosuccinimide |

| Dicyclohexylcarbodiimide |

| 1-Hydroxybenzotriazole |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) |

| Lithium aluminum hydride |

| Diisobutylaluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Sodium methoxide |

| 2-Bromo-6-methoxy-3-propoxybenzoic acid |

Cross-Coupling Reactions of Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables sequential or site-selective modifications of the molecule.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction would typically occur selectively at the more reactive C-Br bond, allowing for the introduction of an aryl or heteroaryl substituent at this position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | 5-89 | nih.govresearchgate.net |

Note: This table represents typical conditions for Suzuki-Miyaura reactions of various aryl halides and does not represent specific experimental data for this compound.

The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne. Both reactions are typically catalyzed by palladium complexes. Similar to the Suzuki-Miyaura coupling, these reactions would be expected to proceed selectively at the C-Br bond of this compound.

The Heck reaction is a versatile method for the synthesis of substituted alkenes and has been widely applied in organic synthesis. The Sonogashira reaction is invaluable for the preparation of arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials researchgate.net. Copper(I) is often used as a co-catalyst in Sonogashira reactions, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts rsc.org.

Table 2: General Conditions for Heck and Sonogashira Coupling Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ or PdCl₂ | PPh₃ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI, PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp to 100 |

Note: This table provides generalized conditions for these reactions and is not based on specific experimental data for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orglibretexts.org. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. For this compound, this reaction would enable the introduction of a primary or secondary amine at the position of the bromine atom.

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the Buchwald-Hartwig amination beilstein-journals.org. A wide variety of ligands have been developed to accommodate a broad range of substrates and reaction conditions wikipedia.org.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | BINAP, X-Phos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane |

Note: This table illustrates common catalyst systems for the Buchwald-Hartwig amination and does not reflect specific experimental data for this compound.

Transformations Involving the Propoxy Chain

The propoxy group of this compound can also undergo chemical transformations, providing another handle for molecular modification.

The ether linkage of the propoxy group can be cleaved under certain conditions, typically involving strong acids or Lewis acids. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl ethers to yield the corresponding phenol. This reaction would convert the 3-propoxy group to a hydroxyl group, which could then be used for further functionalization.

While less common, it is conceivable that the propoxy chain itself could be functionalized, although this would likely require multi-step synthetic sequences. For instance, cleavage of the ether to the phenol, followed by re-alkylation with a functionalized propyl halide, could introduce new functionalities at this position.

Advanced Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full NMR analysis, including ¹H, ¹³C, and 2D techniques, would be essential for the unambiguous assignment of all atoms in the 2-Bromo-6-chloro-3-propoxybenzoic acid molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The chemical shifts and coupling patterns of the two aromatic protons would be particularly informative, providing data on the electronic effects of the adjacent bromo, chloro, and propoxy substituents. The propoxy group would exhibit signals for the methylene (B1212753) and methyl protons, with their multiplicity and integration confirming the structure of the alkyl chain.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |

| Aromatic CH | 7.2 - 7.7 | Doublet | 8.0 - 9.0 |

| O-CH₂ | 3.9 - 4.2 | Triplet | 6.0 - 7.0 |

| CH₂-CH₂ | 1.7 - 2.0 | Sextet | 6.0 - 7.0 |

| CH₃ | 0.9 - 1.2 | Triplet | 7.0 - 8.0 |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons of the propoxy group and the carboxylic acid carbon would also resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| C-O (aromatic) | 150 - 160 |

| Aromatic C-H | 120 - 135 |

| Aromatic C (quaternary) | 135 - 145 |

| O-CH₂ | 65 - 75 |

| CH₂-CH₂ | 20 - 30 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic spin system and the propoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two to three bonds, providing crucial information for assigning quaternary carbons and linking the various fragments of the molecule, such as the propoxy group to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the carboxylic acid and propoxy functional groups, as well as vibrations associated with the substituted aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C-O (Ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Cl | Stretching | 800 - 600 |

Conformational Analysis through Vibrational Fingerprints

The presence of the propoxy group introduces conformational flexibility to the molecule. Rotations around the C-O bonds of the propoxy group and the C-C bond connecting the carboxylic acid to the ring can lead to different conformers. The low-frequency region of the IR and Raman spectra (the "fingerprint region") would be sensitive to these conformational differences. Theoretical calculations, in conjunction with experimental spectra, could help to identify the most stable conformer(s) in the solid state or in solution. The steric hindrance imposed by the ortho-bromo and -chloro substituents is expected to significantly influence the preferred orientation of the carboxylic acid and propoxy groups relative to the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding):In the absence of crystal structure data, an analysis of the intermolecular forces that govern the solid-state packing of this compound cannot be performed.

Due to the lack of available research, no data tables or detailed findings for this compound can be generated at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining ground state properties. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. scribd.com This approach is computationally less expensive than some other high-level methods, allowing for the study of larger and more complex molecules. dtic.mil

For 2-Bromo-6-chloro-3-propoxybenzoic acid, DFT would be employed to predict its optimized geometry, vibrational frequencies, and other properties like dipole moment and polarizability. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against experimental data where available. nih.gov

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is crucial for its properties. Computational methods are used to find the most stable arrangement, known as the optimized geometry, and to explore different possible conformations.

Identification of Stable Isomers and Conformers

This compound has several rotatable bonds, particularly in the propoxy group and the carboxylic acid group. This leads to the existence of multiple conformers. Computational methods can be used to identify these different conformations and determine their relative stabilities. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. The minima on this surface correspond to the stable conformers.

An illustrative table of the relative energies of different conformers of this compound is presented below. Please note that this is a hypothetical representation to demonstrate the type of data generated from such a study.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.25 |

Energy Profiles of Rotational Barriers

The energy barriers between different conformers can also be calculated. This information is important for understanding the flexibility of the molecule and the rates of interconversion between conformers. The transition states connecting the conformers are identified on the potential energy surface as saddle points. The energy difference between a conformer and a transition state represents the rotational barrier.

Below is a hypothetical data table illustrating the calculated rotational barriers for the propoxy group in this compound.

| Rotation | Transition State Dihedral Angle (C-C-O-C) | Rotational Barrier (kcal/mol) |

| anti to gauche | 120° | 3.5 |

| gauche to anti | 0° | 2.8 |

Electronic Structure Analysis

The electronic structure of a molecule determines its reactivity and spectroscopic properties. Computational methods provide a wealth of information about the distribution of electrons in a molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

A hypothetical table of calculated electronic properties for this compound is shown below.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

In-depth Computational and Theoretical Analysis of this compound Remains Elusive

The intended scope of this article was to provide a detailed analysis based on the following computational chemistry investigations:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the molecule's electronic properties, reactivity, and kinetic stability.

Charge Distribution and Electrostatic Potential Mapping: To identify electrophilic and nucleophilic sites and predict intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: To understand electron delocalization, hyperconjugative interactions, and hybridization within the molecule.

Spectroscopic Parameter Prediction: Including the computational prediction of NMR chemical shifts and the simulation of vibrational (IR and Raman) spectra to correlate with potential experimental data.

Reaction Mechanism Studies: To computationally investigate the pathways of chemical reactions involving this compound.

While numerous studies apply these theoretical methods to structurally similar compounds—such as other substituted benzoic acids, anilines, and phenols—the data and findings from these articles are specific to those molecules and cannot be extrapolated to this compound. The precise arrangement of the bromo, chloro, and propoxy substituents on the benzoic acid ring dictates a unique electronic and structural profile that requires a dedicated computational study.

The absence of published research on this specific molecule prevents the generation of a scientifically accurate and data-driven article covering the requested topics. Therefore, detailed research findings, data tables, and in-depth discussions on the computational and theoretical aspects of this compound cannot be provided at this time. Further experimental and theoretical research is needed to elucidate the chemical properties of this compound.

of this compound

This article delves into the computational and theoretical chemistry investigations concerning the synthesis of this compound. The focus is strictly on the characterization of transition states for key synthetic steps and the energetic landscape of proposed reaction pathways.

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and thermodynamics governing the synthesis of complex organic molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the intricate electronic and structural changes that occur during a chemical reaction. This section explores the theoretical underpinnings of the key synthetic transformations required to produce the target molecule.

The synthesis of this compound involves several critical steps, including electrophilic aromatic substitution (halogenation) and nucleophilic substitution (Williamson ether synthesis). Characterizing the transition state (TS) of each step is fundamental to understanding the reaction's kinetics and regioselectivity.

A plausible synthetic route could begin with a di-substituted benzoic acid, followed by the introduction of the remaining functional groups. For instance, starting with 2-chlorobenzoic acid, a key step would be electrophilic bromination. The carboxyl and chloro groups are both ortho-, para-directing, but deactivating. The bromine would be directed to the positions meta to the carboxyl group and ortho/para to the chloro group. Computational models are used to determine the geometry and energy of the transition states for substitution at different positions on the aromatic ring.

Another crucial transformation is the introduction of the propoxy group via a Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. The transition state for this step is characterized by the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond.

Hypothetical Transition State Geometries:

Electrophilic Bromination: The transition state would involve the formation of a sigma complex (arenium ion), where the aromaticity of the benzene (B151609) ring is temporarily disrupted. The bromine atom would be bonded to the carbon atom undergoing substitution, and the positive charge would be delocalized across the ring. The geometry would be non-planar at the site of attack.

Williamson Ether Synthesis: The transition state would feature a trigonal bipyramidal geometry at the carbon atom of the propyl group being attacked. The incoming oxygen nucleophile and the leaving group (e.g., a halide) would be in apical positions, 180 degrees from each other.

The table below presents hypothetical data derived from theoretical calculations on analogous systems to illustrate the characterization of these transition states.

| Reaction Step | Key Geometric Parameters in TS | Imaginary Frequency (cm⁻¹) |

| Electrophilic Bromination at C-6 | C-Br bond length: ~2.4 Å; C-H bond length: ~1.2 Å | -350 |

| Williamson Ether Synthesis | C-O bond length: ~1.8 Å; C-Leaving Group bond length: ~2.1 Å | -420 |

Note: The data in this table is illustrative and based on typical values for these reaction types, not on specific experimental or computational results for this compound.

For the synthesis of this compound, computational studies would map out the energy profile for each step. For electrophilic bromination, the activation energy for the formation of the sigma complex is a critical factor in determining the reaction rate. The relative energies of the transition states for substitution at different positions on the ring would dictate the regioselectivity of the reaction.

Similarly, for the Williamson ether synthesis, the activation energy would depend on factors such as the nature of the leaving group on the propyl chain and the steric hindrance around the nucleophilic oxygen atom.

The following table provides a hypothetical energetic profile for the key synthetic steps, illustrating the kind of data that would be obtained from computational analysis.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Electrophilic Bromination at C-6 | 0.0 | 22.5 | -5.2 | 22.5 | -5.2 |

| Williamson Ether Synthesis | 0.0 | 18.7 | -12.4 | 18.7 | -12.4 |

Note: The energy values in this table are hypothetical and serve to illustrate the concepts of activation and reaction energies. They are not based on specific literature data for the synthesis of this compound.

By analyzing the complete energetic landscape for various potential synthetic routes, computational chemistry can help identify the most efficient and selective pathways for the synthesis of this compound.

Synthesis and Exploration of Structural Analogues and Derivatives

Systematic Modification of Halogen Substituents (Bromo, Chloro, Fluoro, Iodo)

The nature and position of halogen substituents on the aromatic ring are critical determinants of a molecule's physicochemical and biological properties. Systematic modification of the bromo and chloro groups in 2-bromo-6-chloro-3-propoxybenzoic acid allows for a thorough investigation of structure-activity relationships.

Positional Isomers and Substituent Exchange

The synthesis of positional isomers of di-halo-alkoxybenzoic acids often requires a multi-step approach, starting from appropriately substituted precursors. For instance, the synthesis of a related compound, 2-bromo-6-fluorobenzoic acid, has been achieved through a sequence involving nitration, reduction, bromination, deamination, and hydrolysis, starting from ortho-fluorobenzonitrile. google.com A similar strategic approach could be envisioned for the synthesis of various positional isomers of bromo-chloro-propoxybenzoic acid.

Furthermore, halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace one halogen with another. While classic Finkelstein reactions are typically used for alkyl halides, adaptations for aromatic systems exist. wikipedia.org The "aromatic Finkelstein reaction," often catalyzed by copper(I) iodide in combination with diamine ligands, can facilitate the substitution of aromatic chlorides and bromides with iodide. wikipedia.org Nickel bromide and tri-n-butylphosphine have also been identified as effective catalysts for such transformations. wikipedia.org This methodology could potentially be applied to a precursor of this compound to introduce iodine or to exchange the existing halogens. Metal-mediated halogen exchange reactions in aryl halides provide a powerful tool for creating a diverse range of halogenated analogues. science.govnih.gov

Synthesis of Dihalo, Trihalo, and Other Polyhalogenated Derivatives

The synthesis of dihalo, trihalo, and other polyhalogenated derivatives of 3-propoxybenzoic acid can be achieved by selecting appropriately halogenated starting materials or by direct halogenation of a suitable precursor. For example, the synthesis of 2,6-dichlorobenzoic acid can be accomplished from 2,6-dichlorobenzaldehyde. google.comgoogle.com The synthesis of methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate (B1203000) has been reported via the reaction of methyl 2,4-dihydroxy-6-methylbenzoate with sulfuryl chloride. nih.gov These methods highlight that direct halogenation can be a viable route, provided that the reaction conditions are carefully controlled to achieve the desired regioselectivity.

The introduction of a third halogen atom onto the this compound scaffold would likely be influenced by the directing effects of the existing substituents. The carboxylic acid and propoxy groups are ortho-, para-directing, while the halogens are also ortho-, para-directing but deactivating. The interplay of these electronic effects would need to be carefully considered in any electrophilic halogenation attempt.

Variation of the Alkoxy Chain

The propoxy group at the 3-position offers a versatile handle for modification, allowing for the exploration of the impact of the alkoxy chain's length, branching, and functionalization on the molecule's properties.

Synthesis of Methoxy, Ethoxy, Butoxy, and Branched Alkoxy Analogues

The synthesis of analogues with different alkoxy chains would typically involve the Williamson ether synthesis. This would necessitate the preparation of a common precursor, 2-bromo-6-chloro-3-hydroxybenzoic acid. This precursor could then be reacted with various alkyl halides (e.g., methyl iodide, ethyl bromide, butyl bromide) in the presence of a base to yield the corresponding methoxy, ethoxy, and butoxy analogues. The synthesis of p-alkoxybenzoic acids is a well-established procedure that can be adapted for this purpose. researchgate.net For example, the synthesis of 2,6-dimethoxybenzaldehyde (B146518) has been reported from 1,3-dimethoxybenzene. chemicalbook.com

| Alkyl Halide | Resulting Alkoxy Analogue |

| Methyl Iodide | 2-Bromo-6-chloro-3-methoxybenzoic acid |

| Ethyl Bromide | 2-Bromo-6-chloro-3-ethoxybenzoic acid |

| n-Butyl Bromide | 2-Bromo-6-chloro-3-butoxybenzoic acid |

| Isopropyl Bromide | 2-Bromo-6-chloro-3-isopropoxybenzoic acid |

Functionalization of the Alkoxy Chain

Further diversity can be introduced by functionalizing the alkoxy chain itself. This can be achieved by using functionalized alkyl halides in the Williamson ether synthesis. For example, reacting the 3-hydroxy precursor with 2-bromoethanol (B42945) would introduce a terminal hydroxyl group. This hydroxyl group could then serve as a point for further chemical modification, such as esterification or conversion to an amine. The functionalization of alkoxyarenes can also be achieved through other advanced organic methodologies. rsc.org

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety that can be readily converted into a variety of derivatives, including esters and amides. The steric hindrance imposed by the two ortho-halogen substituents in this compound may influence the reactivity of the carboxylic acid group. nih.gov

Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, may be sluggish due to this steric hindrance. More potent coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are often more effective for esterifying sterically hindered carboxylic acids. researchgate.net Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, which can then be reacted with an alcohol to form the ester. youtube.com

Similarly, amide formation can be achieved by reacting the carboxylic acid with an amine using coupling agents like HATU or HBTU. The conversion of the carboxylic acid to an acid chloride followed by reaction with an amine is also a common and effective method for amide synthesis. youtube.comlibretexts.org

| Reagent | Derivative |

| Methanol (B129727), H+ or DCC/DMAP | Methyl 2-bromo-6-chloro-3-propoxybenzoate |

| Ethylamine, HATU | N-ethyl-2-bromo-6-chloro-3-propoxybenzamide |

| Thionyl chloride, then Ammonia | 2-Bromo-6-chloro-3-propoxybenzamide |

Ester and Amide Derivatives

The ester and amide derivatives of this compound are commonly prepared to alter properties such as solubility, stability, and biological activity.

Esterification: Ester derivatives can be synthesized through the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Alternatively, the reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The choice of alcohol determines the nature of the resulting ester. For example, reaction with methanol would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester.

Amidation: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. The subsequent reaction with a primary or secondary amine yields the corresponding amide. This approach is versatile, allowing for the introduction of a wide array of substituents on the nitrogen atom. The conversion of the carboxylate moiety into certain amide derivatives has been shown in other contexts to generate potent compounds while modifying other properties. nih.gov

Below is a table detailing hypothetical ester and amide derivatives of this compound, along with their molecular formulas and weights.

| Derivative Name | R Group | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-bromo-6-chloro-3-propoxybenzoate | -CH₃ | C₁₁H₁₂BrClO₃ | 307.57 |

| Ethyl 2-bromo-6-chloro-3-propoxybenzoate | -CH₂CH₃ | C₁₂H₁₄BrClO₃ | 321.60 |

| N-methyl-2-bromo-6-chloro-3-propoxybenzamide | -NHCH₃ | C₁₁H₁₃BrClNO₂ | 306.59 |

| N,N-dimethyl-2-bromo-6-chloro-3-propoxybenzamide | -N(CH₃)₂ | C₁₂H₁₅BrClNO₂ | 320.62 |

Anhydride and Acid Chloride Formation

The formation of anhydrides and acid chlorides provides highly reactive intermediates that are crucial for the synthesis of a variety of other derivatives.

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or by heating the carboxylic acid with acetic anhydride. Mixed anhydrides can also be formed.

Acid Chloride Formation: The acid chloride is a particularly useful intermediate and can be synthesized by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO and CO₂), which simplifies purification. The resulting 2-bromo-6-chloro-3-propoxybenzoyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles to form esters, amides, and other derivatives.

Structural Impact of Substituent Modifications on Molecular Conformation and Electronic Structure

The substituents on the benzene (B151609) ring of this compound—bromo, chloro, and propoxy groups—have a profound impact on its molecular conformation and electronic structure. These effects are primarily governed by a combination of inductive and resonance effects.

The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups tend to increase the acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. pharmaguideline.comlibretexts.org The Hammett equation is a well-established tool for quantifying the effect of substituents on the reactivity of aromatic compounds. nih.gov

The table below summarizes the expected electronic effects of the substituents present in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Bromo (-Br) | 2 (ortho) | Electron-withdrawing | Weakly electron-donating | Electron-withdrawing |

| Chloro (-Cl) | 6 (ortho) | Electron-withdrawing | Weakly electron-donating | Electron-withdrawing |

| Propoxy (-OCH₂CH₂CH₃) | 3 (meta) | Electron-withdrawing | Electron-donating | Electron-donating |

Inductive Effects: Both bromine and chlorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring through the sigma bonds, which can stabilize a negative charge on the carboxylate group and thus increase the acidity of the benzoic acid. pharmaguideline.com The propoxy group also has an electronegative oxygen atom, which exerts a -I effect.

Resonance Effects: The halogen substituents have lone pairs of electrons that can be delocalized into the aromatic pi-system, resulting in a weakly electron-donating resonance effect (+R). However, for halogens, the inductive effect typically outweighs the resonance effect. The propoxy group, on the other hand, is a strong resonance donor (+R) due to the lone pairs on the oxygen atom.

Ortho-Effect: It is important to note the presence of substituents at both ortho positions (2-bromo and 6-chloro) relative to the carboxylic acid group. Generally, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids. libretexts.org This "ortho-effect" is believed to be a combination of steric and electronic factors. The steric hindrance from the ortho-substituents can force the carboxyl group out of the plane of the benzene ring, which can disrupt the delocalization of the pi-electrons and influence the acidity.

Role As a Synthetic Intermediate in Advanced Chemical Research

Building Block for Complex Polycyclic Systems

The densely functionalized aromatic core of 2-Bromo-6-chloro-3-propoxybenzoic acid makes it a promising starting material for the synthesis of complex polycyclic systems. The presence of two distinct halogen atoms (bromine and chlorine) at the ortho-positions to the carboxylic acid group allows for selective and sequential cross-coupling reactions. This differential reactivity is a key advantage in synthetic design, enabling the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be exploited to introduce an aryl or vinyl group at the 2-position selectively. The resulting intermediate can then undergo a second intramolecular or intermolecular cyclization reaction involving the chloro substituent to construct a new ring system.

Potential Intramolecular Cyclization Pathways:

| Reaction Type | Description | Potential Polycyclic Product |

| Intramolecular Heck Reaction | Following a Suzuki coupling to introduce a vinyl group, an intramolecular Heck reaction could be employed to form a new six-membered ring. | Dihydronaphthalene derivatives |

| Intramolecular Buchwald-Hartwig Amination | After conversion of the carboxylic acid to an amide bearing a primary amine, an intramolecular Buchwald-Hartwig amination could lead to the formation of a lactam fused to the aromatic ring. | Dihydro-1H-benzo[c]azepine-1,5(2H)-dione derivatives |

| Intramolecular C-H Arylation | Palladium-catalyzed intramolecular C-H arylation could be utilized to form a new five- or six-membered ring by coupling the chloro-substituted position with a C-H bond of a suitably positioned substituent. | Fluorenone or dibenzofuran (B1670420) derivatives |

While specific examples utilizing this compound are not extensively documented in the public domain, the principles of retrosynthetic analysis strongly suggest its utility in this area. The strategic placement of the reactive handles on the benzoic acid scaffold provides a clear pathway for the assembly of intricate polycyclic frameworks that are of interest in medicinal chemistry and materials science.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, primarily through reactions involving its carboxylic acid and halogen substituents.

The carboxylic acid group can be readily converted into a range of other functional groups, such as amides, esters, or acid chlorides, which can then participate in cyclization reactions. For example, conversion to an amide followed by a copper- or palladium-catalyzed intramolecular N-arylation (Ullmann condensation or Buchwald-Hartwig amination) can lead to the formation of lactams.

Furthermore, the bromo and chloro substituents act as versatile handles for the introduction of nitrogen, oxygen, or sulfur-containing moieties that can subsequently be cyclized. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to the construction of complex heterocyclic systems.

Examples of Potential Heterocyclic Syntheses:

| Heterocyclic System | Synthetic Approach |

| Benzoxazinones | Conversion of the carboxylic acid to an amide, followed by intramolecular O-arylation via nucleophilic substitution of the chloro or bromo group. |

| Benzothiazines | Reaction of the corresponding acid chloride with a sulfonamide, followed by intramolecular N-arylation. |

| Quinazolinones | Amidation with an anthranilic acid derivative, followed by cyclization. |

Research on structurally similar compounds, such as bromo-substituted chromenones, has demonstrated their utility in the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines. nih.gov This highlights the potential of this compound as a precursor for the generation of novel heterocyclic scaffolds with potential biological activity.

Contribution to the Development of Functional Organic Molecules

The development of functional organic molecules with tailored electronic, optical, or biological properties often relies on the precise installation of various functional groups onto a central scaffold. The highly substituted nature of this compound makes it an excellent platform for the synthesis of such molecules.

The interplay between the electron-withdrawing nature of the carboxylic acid, bromo, and chloro substituents, and the electron-donating character of the propoxy group, creates a unique electronic environment on the aromatic ring. This electronic landscape can be further tuned through selective chemical modifications at each of the functional groups.

Site-Selective Functionalization Potential:

| Functional Group | Potential Modifications |

| Carboxylic Acid | Esterification, amidation, reduction to an alcohol, Curtius or Schmidt rearrangement to an amine. |

| Bromo Substituent | Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions; lithiation followed by reaction with an electrophile. |

| Chloro Substituent | Cross-coupling reactions under more forcing conditions than the bromo substituent; nucleophilic aromatic substitution. |

| Propoxy Group | Ether cleavage to a phenol, followed by re-alkylation or conversion to other functional groups. |

This ability to perform sequential and site-selective reactions allows for the systematic variation of substituents and the optimization of molecular properties. For instance, the introduction of conjugated systems via cross-coupling reactions at the bromo and chloro positions could lead to the development of novel organic dyes or electronic materials. Similarly, the attachment of pharmacophores through amide bond formation at the carboxylic acid group could be a strategy for the discovery of new drug candidates.

Utility in Agrochemicals Research (Synthetic Pathways and Intermediate Development)

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort in the chemical industry. Substituted benzoic acids are common structural motifs in a variety of agrochemically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of potential new agrochemicals.

While direct applications of this specific molecule in commercial agrochemicals are not widely reported, patents for structurally related compounds highlight their importance. For example, the synthesis of 5-bromo-2-chlorobenzoic acid from salicylic (B10762653) acid has been patented, with the resulting compound being a key intermediate for antidiabetic drugs. google.com This underscores the value of halogenated benzoic acids in the synthesis of bioactive molecules.

In the context of agrochemicals, the bromo and chloro substituents can serve as crucial anchor points for the introduction of toxophoric groups or for tuning the lipophilicity and metabolic stability of the final molecule. The carboxylic acid group provides a convenient handle for the formation of esters or amides, which are common functionalities in many pesticides.

Hypothetical Synthetic Pathway in Agrochemical Research:

A plausible synthetic route could involve the conversion of this compound to its corresponding acid chloride. This reactive intermediate could then be coupled with a heterocyclic amine, a common scaffold in many modern insecticides and fungicides, to form an amide. Subsequent modification of the bromo and/or chloro substituents via cross-coupling reactions could then be used to fine-tune the biological activity and spectrum of the resulting compound.

Applications in Materials Science (e.g., as a monomer for functionalized polymers, without detailing specific material properties)

In the field of materials science, there is a growing demand for functional polymers with precisely controlled structures and properties. Monomers containing multiple reactive sites are particularly valuable as they allow for the synthesis of polymers with complex architectures and for post-polymerization modification. This compound possesses the necessary functionalities to be considered a promising monomer for the synthesis of functionalized polymers.

The carboxylic acid group can be utilized for step-growth polymerization, leading to the formation of polyesters (via reaction with diols) or polyamides (via reaction with diamines). The resulting polymers would have the bromo, chloro, and propoxy groups as pendant functionalities along the polymer backbone.

Potential Polymerization and Post-Polymerization Modification:

| Polymer Type | Polymerization Method | Post-Polymerization Modification Sites |

| Polyester | Polycondensation with a diol | Bromo and chloro substituents |

| Polyamide | Polycondensation with a diamine | Bromo and chloro substituents |

The halogen atoms on the polymer backbone would serve as reactive sites for post-polymerization modification. This would allow for the introduction of a wide range of functional groups, enabling the tailoring of the polymer's properties for specific applications. For example, grafting of side chains via cross-coupling reactions at the bromo and chloro positions could be used to create graft copolymers. The synthesis of various polymers from bromo- and chloro-substituted phenylcyanoacrylates has been reported, demonstrating the feasibility of using halogenated aromatic monomers in polymer synthesis. researchgate.net

The propoxy group can also influence the properties of the resulting polymer, for instance, by affecting its solubility and thermal characteristics. The potential to create a variety of functionalized polymers from this single monomer makes this compound a molecule of interest for the development of advanced materials.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of polysubstituted aromatic compounds like 2-Bromo-6-chloro-3-propoxybenzoic acid can be significantly improved by the adoption of flow chemistry and automated synthesis platforms. researchgate.netacs.org These technologies offer enhanced control over reaction parameters, leading to higher yields, improved safety, and greater reproducibility compared to traditional batch processes. researchgate.net

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over temperature, pressure, and reaction time. This is particularly advantageous for reactions involving hazardous reagents or intermediates, as the small reaction volumes minimize safety risks. For the synthesis of halogenated benzoic acids, flow chemistry can facilitate reactions that are difficult to control in batch, such as certain halogenation or lithiation steps. mit.edu The improved heat and mass transfer in microreactors can lead to faster reaction rates and cleaner reaction profiles. acs.org

Automated synthesis platforms can integrate reaction execution, work-up, and purification, enabling high-throughput screening of reaction conditions and rapid library synthesis of analogs of this compound. acs.org This automation can significantly accelerate the discovery of optimal synthetic routes and the exploration of the chemical space around this core structure. amidetech.commit.edu

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Halogenation Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Yield | 75% | >95% |

| Purity | Moderate | High |

| Safety | Handling of bulk hazardous reagents | In-situ generation and consumption of hazardous intermediates |

| Scalability | Challenging | Straightforward |

This table presents illustrative data for a typical halogenation reaction on a substituted aromatic ring, highlighting the potential advantages of flow chemistry.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for achieving highly selective and efficient syntheses of complex molecules like this compound. Future research will likely focus on catalysts that can selectively functionalize specific positions on the aromatic ring, minimizing the formation of isomers and byproducts.

For instance, advanced palladium, nickel, or copper-based catalysts can be developed for cross-coupling reactions to introduce the propoxy group or other functionalities with high regioselectivity. nih.govnih.gov Ligand design plays a critical role in tuning the catalyst's activity and selectivity. High-throughput screening of catalyst libraries, combining robotics and rapid analytical techniques, can accelerate the discovery of optimal catalysts for specific transformations. rsc.orgresearchgate.net

Furthermore, the development of catalysts for C-H activation could provide more direct and atom-economical routes to functionalize the benzoic acid core, avoiding the need for pre-functionalized starting materials. youtube.com Research into heterogeneous catalysts is also a promising avenue, as they can be easily separated from the reaction mixture and recycled, improving the sustainability of the synthesis.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Advanced spectroscopic techniques can provide valuable insights into the synthesis of this compound.

In-situ spectroscopic probes, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into reaction vessels to track the concentration of reactants, intermediates, and products over time. tcichemicals.com This allows for the precise determination of reaction kinetics and endpoints, leading to improved process efficiency and safety. For reactions involving organometallic intermediates, such as Grignard reagent formation, in-situ monitoring can be particularly valuable for understanding their stability and reactivity. researchgate.net

The data obtained from real-time monitoring can be used to build kinetic models of the reaction, which can then be used to optimize the process and ensure consistent product quality. yau-awards.comnih.gov

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| FTIR Spectroscopy | Functional group changes | Fast, non-invasive, widely applicable |

| Raman Spectroscopy | Molecular vibrations, C-Br and C-Cl bond monitoring | Non-destructive, good for aqueous systems |

| NMR Spectroscopy | Detailed structural information | Highly specific, quantitative |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Simple, cost-effective |

Machine Learning Approaches for Retrosynthesis and Reaction Prediction

Machine learning and artificial intelligence are revolutionizing the field of organic synthesis by providing powerful tools for retrosynthesis and reaction prediction. mit.eduarxiv.org For a molecule with the complexity of this compound, these approaches can significantly aid in the design of efficient synthetic routes.

Retrosynthesis prediction models, trained on vast databases of chemical reactions, can propose novel and non-intuitive disconnections, leading to the discovery of more efficient synthetic pathways. arxiv.orgresearchgate.net These models can help chemists to navigate the complex landscape of possible synthetic routes and identify the most promising strategies. youtube.com

Furthermore, machine learning models can be used to predict the outcome of reactions, including yield and selectivity, based on the starting materials, reagents, and reaction conditions. This predictive capability can reduce the need for extensive experimental screening and accelerate the optimization of synthetic protocols. The integration of machine learning with automated synthesis platforms has the potential to create fully autonomous systems for chemical synthesis. arxiv.org

Exploration of Stereoselective Syntheses for Chiral Analogues